molecular formula C15H20N2O4 B8330418 Benzyl 2-(2-(methylcarbamoyl)morpholino)acetate

Benzyl 2-(2-(methylcarbamoyl)morpholino)acetate

Cat. No. B8330418
M. Wt: 292.33 g/mol
InChI Key: CLZRGTZYJYQDRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(2-(methylcarbamoyl)morpholino)acetate is a useful research compound. Its molecular formula is C15H20N2O4 and its molecular weight is 292.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 2-(2-(methylcarbamoyl)morpholino)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-(2-(methylcarbamoyl)morpholino)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzyl 2-(2-(methylcarbamoyl)morpholino)acetate

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

benzyl 2-[2-(methylcarbamoyl)morpholin-4-yl]acetate

InChI

InChI=1S/C15H20N2O4/c1-16-15(19)13-9-17(7-8-20-13)10-14(18)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,16,19)

InChI Key

CLZRGTZYJYQDRF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CN(CCO1)CC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-butyl 2-(methylcarbamoyl)morpholine-4-carboxylate prepared above (0.5 g, 0.20 mmol) was dissolved in DCM (10 mL) and TFA (2 mL). The reaction mixture was stirred at room temperature for 4 h and then concentrated; excess 1N HCl solution in ether was added to the residue and concentrated under high vacuum. The residue was dissolved in acetonitrile (20 mL) and K2CO3 (0.56 g, 40.8 mmol) was added followed by bromo-acetic acid benzyl ester (0.7 g, 3.07 mmol). The reaction mixture was heated at 60° C. overnight. The solution was cooled to room temperature and diluted with Ethyl acetate (50 mL) and water (50 mL), organic layer was separated, dried (MgSO4) and concentrated to give an oil which was purified by column chromatography using ethyl acetate-hexanes (1:1) to give benzyl 2-(2-(methylcarbamoyl)morpholino)acetate. MS (APCI) 293 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.56 g
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.